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4,5-Dichloropyridine-3-carbaldehyde
Overview
Description
4,5-Dichloropyridine-3-carbaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, featuring two chlorine atoms at positions 4 and 5, and a formyl group at position 3. This compound is known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Mode of Action
Dichloropyridines are known to undergo nucleophilic aromatic substitution reactions . This suggests that 4,5-Dichloropyridine-3-carbaldehyde may interact with its targets by substituting one or both of the chlorine atoms with a nucleophile present in the target molecule.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloropyridine-3-carbaldehyde can be synthesized through several methods, including the chlorination of pyridine derivatives followed by formylation. One common approach involves the reaction of 4,5-dichloropyridine with chloroform in the presence of a strong base, such as sodium hydroxide, to introduce the formyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, often using nucleophiles like sodium azide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
DCPA serves as a versatile building block for synthesizing more complex organic molecules. Its chlorinated structure allows for various substitution reactions, enabling the creation of diverse derivatives that are valuable in chemical research and development.
Biology
In biological studies, DCPA is utilized to explore interactions within biological systems. It is particularly relevant in the development of bioactive compounds that may exhibit pharmacological properties.
Medicine
DCPA is instrumental in pharmaceutical research for designing and synthesizing drug candidates. Its derivatives have been investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Agrochemicals
DCPA has applications in the synthesis of agrochemicals, including herbicides and pesticides. Its derivatives are explored for their effectiveness in controlling agricultural pests and weeds.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of novel bioactive compounds derived from DCPA, showcasing its utility as a precursor in medicinal chemistry. The derivatives exhibited promising activity against specific cancer cell lines, indicating potential therapeutic applications.
Case Study 2: Development of Agrochemicals
Research focused on modifying DCPA to create effective herbicides. The study highlighted the compound's ability to inhibit specific enzyme pathways in plants, leading to successful weed management strategies .
Comparison with Similar Compounds
3,5-Dichloropyridine-4-carbaldehyde
2,6-Dichloropyridine-3-carbaldehyde
3,5-Dichloropyridine-2-carbaldehyde
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Biological Activity
4,5-Dichloropyridine-3-carbaldehyde is a significant compound in organic chemistry, particularly known for its applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is a chlorinated pyridine derivative with the molecular formula C_6H_4Cl_2N O. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit notable antimicrobial activities. For instance, compounds containing the pyridine nucleus have demonstrated effectiveness against various bacterial strains. The presence of halogen atoms, such as chlorine in this compound, enhances its antibacterial potency against Gram-negative and Gram-positive bacteria .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
4-Chloro-3-pyridinecarboxaldehyde | S. aureus | 10 µg/mL |
3-Pyridinecarboxaldehyde | K. pneumoniae | 20 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been evaluated against L1210 leukemia cells with promising results .
Case Study: Cytotoxicity Against L1210 Leukemia Cells
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound's IC50 value was determined to be approximately 8 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways. Further research is required to elucidate the exact molecular mechanisms and pathways influenced by this compound.
Research Findings
- Antimicrobial Studies : A series of experiments confirmed the compound's effectiveness against multiple bacterial strains, emphasizing its potential use as a lead compound for developing new antibiotics.
- Anticancer Evaluations : The compound's ability to induce apoptosis in cancer cells was linked to its structural features, particularly the presence of chlorine atoms that enhance reactivity with cellular targets .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the pyridine ring can significantly influence biological activity. For example, substituents at the 2-position often enhance antimicrobial properties .
Properties
IUPAC Name |
4,5-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOHOUJPNPVRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732468 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009334-04-6 | |
Record name | 4,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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